molecular formula C18H19ClN6O3 B6478794 3-(4-chlorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919020-15-8

3-(4-chlorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B6478794
CAS No.: 919020-15-8
M. Wt: 402.8 g/mol
InChI Key: OHGCOFJDLOJOSP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazino[3,4-f]purine-dione family, characterized by a fused triazine-purine core substituted with functional groups that modulate its physicochemical and biological properties. Key structural features include a 4-chlorophenyl ring at position 3, a 3-hydroxypropyl chain at position 1, and methyl groups at positions 7 and 7. These substitutions influence solubility, metabolic stability, and receptor-binding affinity.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c1-22-15-14(16(27)23(2)18(22)28)24-10-13(11-4-6-12(19)7-5-11)21-25(8-3-9-26)17(24)20-15/h4-7,26H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGCOFJDLOJOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCCO)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazino-purine core, followed by the introduction of the 4-chlorophenyl and 3-hydroxypropyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the triazino-purine core or the chlorophenyl group.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(4-ClPh), 1-(3-hydroxypropyl), 7,9-Me Not explicitly provided ~400 (estimated) Hydroxypropyl enhances hydrophilicity; methyl groups improve metabolic stability.
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl analog 3-(4-ClPh), 1-isopropyl, 7,9-Me C₁₈H₁₉ClN₆O₂ 386.84 Isopropyl group increases lipophilicity vs. hydroxypropyl.
3-(4-Chlorophenyl)-1,7,9-trimethyl analog 3-(4-ClPh), 1,7,9-Me C₁₇H₁₆ClN₆O₂ 377.81 (estimated) Absence of hydroxypropyl reduces solubility; trimethylation enhances stability.
1-Phenyl-3,4,9-trimethyl analog 1-Ph, 3,4,9-Me C₁₆H₁₆N₆O₂ 324.34 Phenyl group at position 1 increases aromatic interactions; no chlorophenyl.
3-Ethyl-9-methyl-1-phenyl analog 3-Et, 9-Me, 1-Ph C₁₇H₁₈N₆O₂ 338.37 (estimated) Ethyl substitution may alter steric hindrance vs. methyl or chlorophenyl.

Key Observations :

  • Hydroxypropyl vs. Isopropyl/Trimethyl Groups : The hydroxypropyl group in the target compound likely enhances aqueous solubility compared to the lipophilic isopropyl or trimethyl analogs .
  • Chlorophenyl vs. Phenyl/Ethyl Substitutions : The 4-chlorophenyl group (electron-withdrawing) may improve binding to hydrophobic pockets in enzymes compared to unsubstituted phenyl or ethyl groups .
  • Methyl Group Positioning : Methyl groups at positions 7 and 9 are conserved across analogs, suggesting their role in stabilizing the purine-dione core against oxidative degradation .

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